

# Application Note: Precision Crystallization and Isolation of *rel*-(2S,4S)-Terconazole

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## Compound of Interest

Compound Name: *rel*-(2S,4S)-Terconazole

CAS No.: 1486497-66-8

Cat. No.: B590875

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## Abstract

This application note details the thermodynamic and kinetic control strategies required to isolate ***rel*-(2S,4S)-Terconazole** (the active *cis*-diastereomer) from crude reaction mixtures containing the *trans*-isomer (Impurity A/B) and regioisomeric byproducts.<sup>[1]</sup> Unlike standard small-molecule crystallizations, Terconazole presents unique challenges due to its low aqueous solubility and tendency to "oil out" (liquid-liquid phase separation) prior to nucleation.<sup>[1]</sup> This guide provides a self-validating protocol using a ternary solvent system and controlled cooling trajectories to achieve >99.5% HPLC purity and controlled particle size distribution (PSD).

## Introduction & Chemical Context

Terconazole (CAS: 67915-31-5) is a triazole antifungal agent.<sup>[1][2][3][4]</sup> Structurally, it contains a 1,3-dioxolane ring with two chiral centers at positions 2 and 4.<sup>[1][5]</sup>

- Target Molecule:***rel*-(2S,4S)-Terconazole** (The *cis*-racemate).<sup>[1]</sup> This is the Active Pharmaceutical Ingredient (API).<sup>[1]</sup>
- Critical Impurity:*rel*-(2S,4R)-Terconazole (The *trans*-diastereomer).<sup>[1]</sup>

- Challenge: The synthetic ketalization step often yields a cis:trans ratio ranging from 60:40 to 80:20. Separation via chromatography is cost-prohibitive at scale; therefore, fractional crystallization is the required unit operation.[1]

The separation relies on the distinct lattice energy differences between the cis and trans diastereomers.[1] The cis-isomer generally exhibits a higher melting point and lower solubility in alcoholic solvents compared to the trans-isomer, allowing for thermodynamic selection [1, 2].[1]

## Phase 1: Solvent Selection & Solubility Mapping[1]

The choice of solvent is dictated by the need to reject the trans-isomer into the mother liquor while crystallizing the cis-isomer.[1]

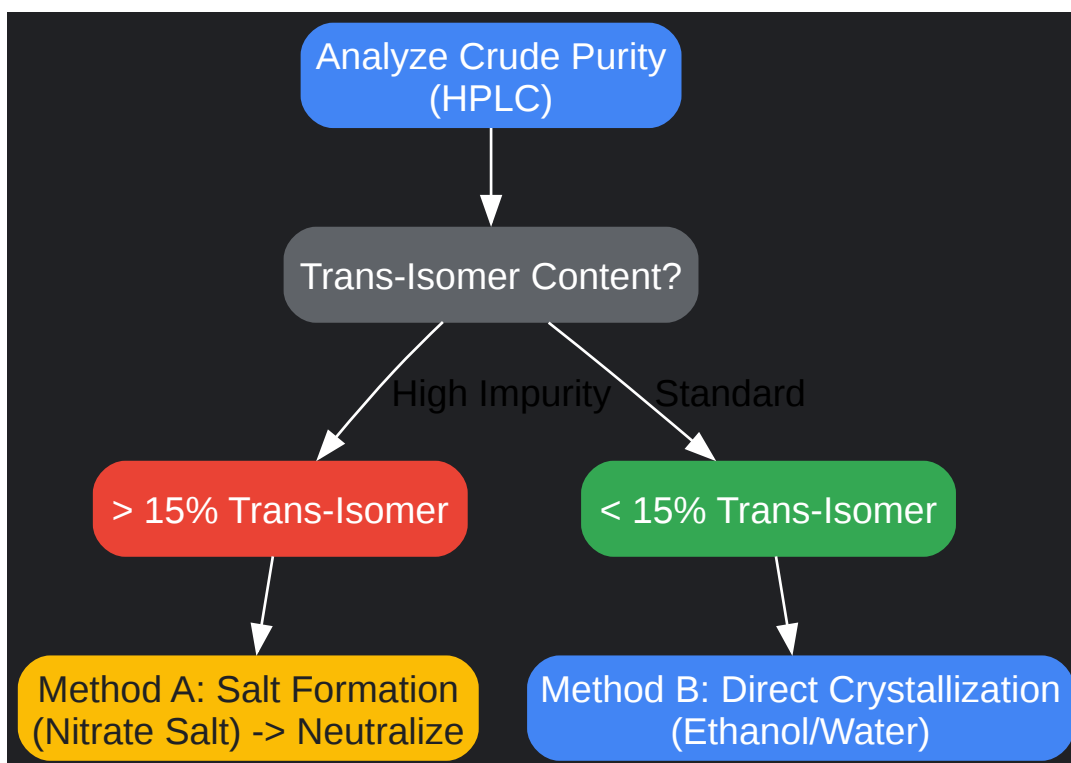
### Solubility Profile

Data derived from thermodynamic solubility studies (Van 't Hoff plots) indicates the following solubility hierarchy for Terconazole [3, 4]:

Solvent System	Solubility (mg/mL @ 25°C)	Solubility (mg/mL @ Reflux)	Selectivity (cis vs trans)	Comments
Water	< 0.01	< 0.1	N/A	Anti-solvent only. [1]
Ethanol (95%)	~1.5	> 40	High	Recommended. Excellent rejection of trans-isomer.[1]
Isopropanol (IPA)	~2.0	> 50	Moderate	Good yield, but slightly lower purity than EtOH. [1]
DMF/DMSO	> 100	N/A	Low	Too soluble; difficult to crystallize without massive anti-solvent.[1]
Acetone	~15	> 100	Moderate	Risk of rapid evaporation/crusting.[1]

## Decision Matrix

Use the following logic flow to determine the optimal solvent system based on your crude input quality.



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Figure 1: Decision matrix for solvent selection based on impurity profile. Method A is a chemical purification; Method B is a physical purification.[1]

## Phase 2: Detailed Isolation Protocols

### Protocol A: Direct Crystallization (Standard Purity Input)

Applicability: Crude material with cis:trans ratio > 85:15.[1]

#### Reagents:

- Crude Terconazole[1]
- Ethanol (USP Grade, 95% or Absolute)[1]
- Deionized Water (Anti-solvent)[1]

#### Step-by-Step Methodology:

- Dissolution (Thermodynamic Reset):

- Charge Crude Terconazole into a jacketed glass reactor.[1]
- Add Ethanol (10 mL per gram of crude).
- Heat to Reflux (approx. 78°C) under nitrogen atmosphere.[1] Agitate at 150 RPM.
- Checkpoint: Ensure complete dissolution.[1] If solids persist, add Ethanol in 1 mL/g increments.[1]
- Polish Filtration:
  - While hot (>70°C), filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust, catalyst residues).[1]
  - Critical: Pre-heat the filter apparatus to prevent premature crystallization in the lines.[1]
- Metastable Zone Entry:
  - Cool the filtrate to 60°C at a rate of 1°C/min.
  - Observation: The solution should remain clear (Metastable Zone).
- Seeding (Stereoselective Nucleation):
  - At 60°C, add 0.5% w/w of pure **rel-(2S,4S)-Terconazole** seed crystals.
  - Condition: Hold temperature at 60°C for 30 minutes. This "ageing" step allows the seed surface to equilibrate and prevents secondary nucleation of the unwanted trans-isomer.[1]
- Controlled Cooling (Crystal Growth):
  - Initiate a cubic cooling ramp:
    - 60°C to 40°C over 2 hours (Slow growth).[1]
    - 40°C to 5°C over 1 hour (Yield recovery).[1]
  - Optional Anti-solvent: If yield is low (<70%), add Water (2 mL/g) slowly at 40°C. Warning: Adding water too fast will cause oiling out.[1]

- Isolation:
  - Filter the slurry at 5°C.
  - Wash the cake with cold Ethanol (0°C).
  - Dry under vacuum at 50°C for 12 hours.

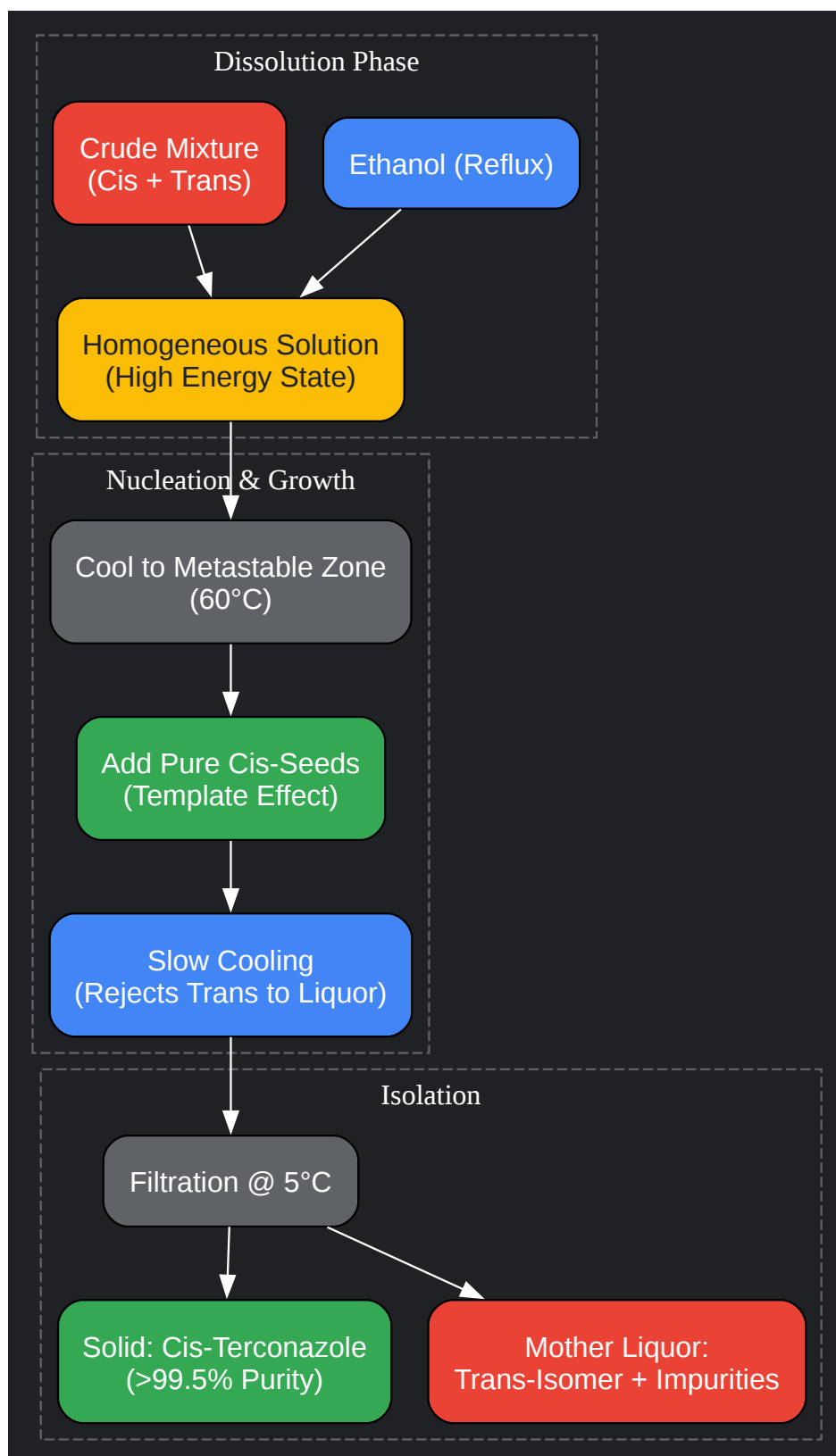
## Protocol B: Purification via Nitrate Salt (High Impurity Input)

Applicability: Crude material with high trans content (>15%) or colored impurities.[1] This utilizes the differential solubility of the nitrate salts [1].[1]

- Salt Formation: Dissolve crude in IPA/Acetone. Add concentrated Nitric Acid ( ) dropwise until pH < 2.[1]
- Crystallization: Cool to 0°C. The cis-Terconazole Nitrate salt crystallizes preferentially.[1] Filter and wash.[1]
- Free Base Recovery: Suspend the wet salt cake in water/DCM mixture. Basify with NaOH to pH 10.[1] Separate the organic layer, dry, and evaporate.[1]
- Final Polish: Perform Protocol A (above) on the recovered base.

## Process Visualization & Logic

The following diagram illustrates the critical process parameters (CPPs) and the mechanism of impurity rejection.



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Figure 2: Thermodynamic workflow for the selective crystallization of the cis-isomer.[1]

## Troubleshooting & Self-Validating Systems

A robust protocol must include indicators of failure.<sup>[1]</sup> Use this table to validate your experiment in real-time.

Observation	Root Cause	Corrective Action
Oiling Out (Milky emulsion instead of crystals)	Cooling too fast or initial concentration too high. <sup>[1]</sup>	Re-heat to dissolution. <sup>[1][6]</sup> Add 10% more solvent. <sup>[1]</sup> Reduce cooling rate by half.
Low Yield (< 60%)	Terminal solubility in Ethanol is too high. <sup>[1]</sup>	Add water (anti-solvent) at the end of the cooling ramp, or cool to -10°C.
High Trans-Isomer in Final Product	Seeding skipped or cooling too fast (occlusion). <sup>[1]</sup>	Recrystallize using Protocol A. Ensure "Ageing" step at 60°C is followed. <sup>[1]</sup>
Poor Filtration (Slimy cake)	Crystal size too small (Nucleation burst). <sup>[1]</sup>	Reduce cooling rate. <sup>[1]</sup> Increase seed loading to 1%.

## References

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